molecular formula C26H33Cl2FN7O6P B1628234 Dihydrochlorure de Barasertib CAS No. 722543-50-2

Dihydrochlorure de Barasertib

Numéro de catalogue: B1628234
Numéro CAS: 722543-50-2
Poids moléculaire: 660.5 g/mol
Clé InChI: PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD 1152 (chlorhydrate), également connu sous le nom de Barasertib, est un inhibiteur hautement puissant et sélectif de l'Aurora kinase B. Les Aurora kinases sont des kinases sérine/thréonine qui jouent un rôle crucial dans l'alignement des chromosomes, la ségrégation et la cytokinèse pendant la mitose. AZD 1152 (chlorhydrate) est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à inhiber la division cellulaire et à induire l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

AZD 1152 (hydrochloride) has several scientific research applications:

Mécanisme D'action

Target of Action

Barasertib dihydrochloride, also known as AZD1152, is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA . This active compound is a highly potent and selective inhibitor of Aurora B kinase . Aurora B kinase plays a crucial role in cell division, and its inhibition can lead to the prevention of cell division and induction of apoptosis .

Mode of Action

Upon conversion to AZD1152-HQPA, Barasertib dihydrochloride selectively inhibits Aurora B kinase . This inhibition leads to the induction of chromosome misalignment, which prevents cell division . As a result, cell viability is reduced, and apoptosis, or programmed cell death, is induced .

Biochemical Pathways

The main biochemical pathway involved in the action of Barasertib dihydrochloride is the Aurora B kinase pathway . Inhibition of this pathway by AZD1152-HQPA leads to chromosome misalignment, which disrupts normal cell division . This disruption in cell division subsequently reduces cell viability and induces apoptosis .

Pharmacokinetics

Barasertib dihydrochloride is administered as a prodrug and is rapidly converted in plasma to its active form, AZD1152-HQPA . The pharmacokinetics of AZD1152-HQPA demonstrate a slow rate of total clearance . The majority of the drug is excreted in feces, with a smaller amount excreted in urine . The renal clearance values for AZD1152-HQPA represent approximately 10% of the total clearance of the compound from plasma .

Result of Action

The result of Barasertib dihydrochloride’s action is the reduction of cell viability and the induction of apoptosis . This is achieved through the inhibition of Aurora B kinase, which disrupts normal cell division . In preclinical studies, Barasertib dihydrochloride has shown antitumor activity in a broad range of hematological malignancies, including acute myeloid leukemia (AML) .

Analyse Biochimique

Biochemical Properties

Barasertib dihydrochloride plays a significant role in biochemical reactions by selectively inhibiting Aurora B kinase. This inhibition disrupts the normal function of the enzyme, leading to the failure of proper chromosome alignment and segregation during mitosis . Barasertib dihydrochloride interacts with several biomolecules, including proteins involved in the mitotic checkpoint, such as survivin and INCENP (inner centromere protein). These interactions result in the disruption of the mitotic spindle assembly and ultimately lead to cell cycle arrest and apoptosis .

Cellular Effects

Barasertib dihydrochloride exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis. This compound influences cell signaling pathways by inhibiting the phosphorylation of histone H3, a key substrate of Aurora B kinase . Additionally, barasertib dihydrochloride affects gene expression by downregulating the expression of genes involved in cell proliferation and survival, such as cyclin B1 and survivin . It also impacts cellular metabolism by disrupting the normal function of mitochondria, leading to increased production of reactive oxygen species and subsequent cell death .

Molecular Mechanism

The molecular mechanism of action of barasertib dihydrochloride involves its selective binding to the ATP-binding pocket of Aurora B kinase. This binding inhibits the kinase activity of Aurora B, preventing the phosphorylation of its substrates . The inhibition of Aurora B kinase activity leads to the disruption of the mitotic checkpoint, resulting in chromosome misalignment and segregation errors . Barasertib dihydrochloride also induces the activation of the intrinsic apoptotic pathway by promoting the release of cytochrome c from mitochondria and subsequent activation of caspases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of barasertib dihydrochloride change over time. The compound is relatively stable under physiological conditions, with a half-life of approximately 12 hours . Prolonged exposure to barasertib dihydrochloride can lead to the development of resistance in cancer cells, primarily through the upregulation of efflux transporters and mutations in the Aurora B kinase gene . Long-term studies have shown that continuous treatment with barasertib dihydrochloride can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of barasertib dihydrochloride vary with different dosages in animal models. At low doses, the compound induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At high doses, barasertib dihydrochloride can cause adverse effects, including myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a minimum concentration of barasertib dihydrochloride is required to achieve significant inhibition of Aurora B kinase activity and subsequent antitumor effects .

Metabolic Pathways

Barasertib dihydrochloride is primarily metabolized in the liver through oxidative pathways . The main metabolic pathways involve the cleavage of the phosphate group to form barasertib-hQPA, followed by oxidation and loss of the fluoroaniline moiety . The metabolism of barasertib dihydrochloride is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolites are excreted primarily through feces, with a smaller proportion excreted in urine .

Transport and Distribution

Barasertib dihydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound interacts with efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation and contribute to the development of resistance . Barasertib dihydrochloride is extensively distributed to tissues, with a slow rate of total clearance . It accumulates in tumor tissues, leading to sustained inhibition of Aurora B kinase activity and antitumor effects .

Subcellular Localization

The subcellular localization of barasertib dihydrochloride is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to be in proximity to Aurora B kinase to exert its inhibitory effects . Barasertib dihydrochloride does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its distribution within the cell is sufficient to achieve effective inhibition of Aurora B kinase activity and subsequent antitumor effects .

Méthodes De Préparation

AZD 1152 (chlorhydrate) est synthétisé en tant que promédicament dihydrogénophosphate d'un inhibiteur de l'Aurora kinase de type pyrazoloquinazoline, en particulier l'AZD 1152-hydroxyquinazoline pyrazol anilide (HQPA). La synthèse implique les étapes suivantes :

Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié à l'aide de techniques telles que la cristallisation et la chromatographie.

Analyse Des Réactions Chimiques

AZD 1152 (chlorhydrate) subit plusieurs types de réactions chimiques :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les acides ou les bases forts pour l'hydrolyse et divers solvants organiques pour les réactions de substitution. Le principal produit formé à partir de ces réactions est l'AZD 1152-HQPA, l'inhibiteur actif de l'Aurora kinase B .

4. Applications de la recherche scientifique

AZD 1152 (chlorhydrate) a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

AZD 1152 (chlorhydrate) exerce ses effets en inhibant sélectivement l'Aurora kinase B. L'inhibition de l'Aurora kinase B perturbe les fonctions du point de contrôle du fuseau et l'alignement des chromosomes, conduisant à l'inhibition de la cytokinèse et à l'apoptose subséquente des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent :

Comparaison Avec Des Composés Similaires

AZD 1152 (chlorhydrate) est comparé à d'autres inhibiteurs de l'Aurora kinase tels que ZM447439 et VX-680. Si tous ces composés inhibent les Aurora kinases, AZD 1152 (chlorhydrate) est unique en raison de sa forte sélectivité pour l'Aurora kinase B et de sa capacité à induire l'apoptose dans une large gamme de lignées de cellules cancéreuses .

Composés similaires

Activité Biologique

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a potent and selective inhibitor of Aurora B kinase, which plays a critical role in cell division and is implicated in various cancers. This article provides a comprehensive overview of the biological activity of Barasertib, including its mechanism of action, efficacy in clinical studies, safety profile, and potential applications in cancer therapy.

Barasertib functions primarily by inhibiting Aurora B kinase, leading to disruption of mitotic processes. This inhibition results in:

  • Induction of Apoptosis : Barasertib triggers apoptotic cell death in cancer cells by causing mitotic errors and subsequent cellular stress responses. Studies have shown that it increases the expression of pro-apoptotic markers such as Caspase 3 while decreasing survival-associated proteins like Cyclin B1 and Cyclin D1 .
  • Cell Cycle Arrest : The compound causes cells to accumulate in the G2/M phase, preventing proper chromosome segregation during mitosis, which ultimately leads to cell death .

Clinical Efficacy

Barasertib has been evaluated in several clinical trials, particularly for its effectiveness against acute myeloid leukemia (AML) and other malignancies.

Key Clinical Findings

  • Phase II Study Results :
    • In a randomized Phase II study comparing Barasertib to low-dose cytosine arabinoside (LDAC) in elderly patients with AML, Barasertib demonstrated a significant improvement in the objective complete response rate (OCRR) of 35.4% compared to 11.5% for LDAC (P < 0.05) .
    • The median overall survival (OS) was reported as 8.2 months for Barasertib-treated patients versus 4.5 months for those receiving LDAC, although this difference was not statistically significant (HR=0.88; P=0.663) .
  • Safety Profile :
    • Common adverse events associated with Barasertib included stomatitis (71%) and febrile neutropenia (67%), indicating a more toxic but manageable safety profile compared to LDAC .
    • The maximum tolerated dose (MTD) was established at 1200 mg for continuous intravenous infusion over seven days .

Case Studies

Several case studies have highlighted the efficacy of Barasertib in specific patient populations:

  • Case Study 1 : A patient with relapsed AML achieved a complete response after treatment with Barasertib as part of a combination therapy regimen with LDAC. This case underscored the potential for Barasertib to enhance treatment outcomes even in challenging cases .
  • Case Study 2 : In patients with advanced solid tumors, Barasertib administration resulted in partial responses, suggesting its utility beyond hematological malignancies .

Comparative Efficacy Table

TreatmentOCRR (%)Median OS (months)Common AEs (%)
Barasertib35.48.2Stomatitis (71), Febrile Neutropenia (67)
Low-Dose Cytarabine11.54.5Stomatitis (15), Febrile Neutropenia (19)

Propriétés

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRMFUIHQMEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2FN7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722543-50-2
Record name Barasertib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BARASERTIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barasertib dihydrochloride
Reactant of Route 2
Barasertib dihydrochloride
Reactant of Route 3
Barasertib dihydrochloride
Reactant of Route 4
Barasertib dihydrochloride
Reactant of Route 5
Barasertib dihydrochloride
Reactant of Route 6
Barasertib dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.